molecular formula C7H6BNO2S B13458546 Benzo[d]thiazol-7-ylboronic acid

Benzo[d]thiazol-7-ylboronic acid

Cat. No.: B13458546
M. Wt: 179.01 g/mol
InChI Key: NXEISGQUJDPNLL-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Boronic Acids in Organic Synthesis

Heterocyclic boronic acids are a class of organic compounds that have become indispensable tools for synthetic chemists. Their value is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. thieme-connect.comresearchgate.netthieme-connect.com This reaction's advantages, including its tolerance of a wide array of functional groups, stability in air, and relatively low toxicity, have established boronic acids as crucial reagents for constructing complex molecules. thieme-connect.comnih.gov Heterocyclic boronic acids, which incorporate rings containing atoms other than carbon (like nitrogen, sulfur, or oxygen), are particularly valuable for synthesizing biphenyls and related structures that are common in pharmaceuticals and materials science. thieme-connect.comresearchgate.net Despite their utility, the synthesis of some heterocyclic boronic acids can be challenging, which makes the development of new and accessible derivatives an ongoing area of research. thieme-connect.comresearchgate.net

The Unique Role of Benzothiazole (B30560) Scaffolds in Chemical Science

The benzothiazole scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a privileged structure in chemical science, particularly in the realm of medicinal chemistry. nih.govtandfonline.com This bicyclic heterocyclic system is a core component of numerous biologically active compounds. nih.govtandfonline.comtandfonline.com Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govtandfonline.comtandfonline.comnih.gov The structural rigidity and the presence of heteroatoms in the benzothiazole ring system allow for specific interactions with biological targets, making it a sought-after motif in drug discovery and development. nih.gov

Positioning of Benzo[d]thiazol-7-ylboronic Acid within Boron-Containing Heterocycles

This compound occupies a strategic position at the intersection of heterocyclic boronic acids and benzothiazole chemistry. thieme-connect.comresearchgate.nettandfonline.com It combines the reactive potential of the boronic acid group for cross-coupling reactions with the inherent biological and chemical significance of the benzothiazole core. thieme-connect.com This unique combination allows for the direct introduction of the benzothiazole moiety into a wide range of organic molecules, facilitating the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net The presence of the boronic acid function on the benzothiazole ring system provides a direct handle for chemists to elaborate and diversify the core structure, leading to the creation of new chemical entities with tailored properties.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,3-benzothiazol-7-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4,10-11H

InChI Key

NXEISGQUJDPNLL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)N=CS2)(O)O

Origin of Product

United States

Chemical and Physical Properties of Benzo D Thiazol 7 Ylboronic Acid

The fundamental properties of a chemical compound are critical for its application in research and synthesis. The table below outlines the key chemical and physical identifiers for Benzo[d]thiazol-7-ylboronic acid.

PropertyValueSource(s)
IUPAC Name This compound abovchem.com
CAS Number 1429665-03-1 abovchem.combldpharm.com
Chemical Formula C₇H₆BNO₂S nih.gov
Molecular Weight 179.01 g/mol nih.gov

Synthesis of Benzo D Thiazol 7 Ylboronic Acid

The synthesis of aryl and heteroaryl boronic acids, including Benzo[d]thiazol-7-ylboronic acid, is a well-established area of organic chemistry. One of the most common and effective methods involves the reaction of an organometallic intermediate with a borate (B1201080) ester, followed by hydrolysis.

A general and widely applicable route to synthesize boronic acids is through the use of organolithium or Grignard reagents. thieme-connect.comnih.gov This process typically involves the following steps:

Formation of an Organometallic Reagent: A suitable halogenated benzothiazole (B30560) precursor, such as 7-bromobenzo[d]thiazole, is reacted with a strong base like n-butyllithium or a magnesium metal to form the corresponding organolithium or Grignard reagent. This reaction is usually carried out at low temperatures to prevent side reactions.

Reaction with a Borate Ester: The generated organometallic species is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate. thieme-connect.com The highly nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom of the borate ester.

Hydrolysis: The resulting boronate ester is subsequently hydrolyzed, typically with an acidic aqueous workup, to yield the final this compound. thieme-connect.com

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, this general methodology for preparing aryl and heteroaryl boronic acids is a standard and reliable approach.

Applications of Benzo D Thiazol 7 Ylboronic Acid in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Architectures

The benzothiazole (B30560) scaffold is a key component in numerous biologically active compounds and functional organic materials. Benzo[d]thiazol-7-ylboronic acid serves as a crucial starting material for the elaboration of this core structure into more complex heterocyclic systems.

Synthesis of Polycyclic Aromatic Compounds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and boronic acids are key substrates in this process. Benzo[d]thiazole boronic acid derivatives are utilized in Suzuki coupling reactions to synthesize various bi-aryl and polycyclic aromatic compounds. For instance, the coupling of 2-(4-bromophenyl)benzo[d]thiazole with various arylboronic acids, in the presence of a palladium catalyst, yields a series of 2,4-disubstituted benzothiazole derivatives. researchgate.nethpu2.edu.vn This methodology provides an efficient route to extend the π-conjugated system of the benzothiazole core, a key feature for tuning the electronic and photophysical properties of the resulting polycyclic aromatic compounds.

A general scheme for this type of reaction involves the coupling of a halogenated benzothiazole with a suitable boronic acid, or vice-versa. The synthesis of complex polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene, has been achieved through a strategy involving the Suzuki-Miyaura coupling of a naphthalene (B1677914) boronic acid with a brominated benzene (B151609) derivative, followed by further cyclization steps. nih.gov This highlights the potential of using appropriately substituted benzothiazole boronic acids as building blocks for the construction of larger, more complex PAH structures.

Construction of Fused-Ring Systems

The benzothiazole moiety can be incorporated into larger, fused-ring systems through various synthetic strategies. While direct examples involving this compound are not extensively documented, the general principles of heterocyclic synthesis suggest its utility in such transformations. For example, intramolecular cyclization reactions are a common method for creating fused rings. organic-chemistry.orgorganic-chemistry.org A strategy for synthesizing benzo-fused N-heterocycles involves the palladium-catalyzed intramolecular C-H amination of amides, leading to the formation of five, six, and seven-membered rings. organic-chemistry.org

Furthermore, the synthesis of BN-polycyclic aromatic hydrocarbons (BN-PAHs) has been demonstrated starting from monocyclic 1,2-azaborinines via a Suzuki-Miyaura cross-coupling followed by an electrophilic cyclization. d-nb.info This approach, which builds up the fused system from smaller cyclic precursors, could conceptually be adapted to use benzothiazole-containing fragments.

Building Blocks for Functional Materials Development

The electron-deficient nature of the benzothiazole ring system makes it an attractive component for the design of functional organic materials with specific electronic and optical properties.

Organic Electronics and Optoelectronic Materials

Benzothiazole derivatives are widely investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the benzothiazole unit into a polymer or small molecule can significantly influence its charge transport characteristics and photophysical properties.

In organic electronic devices, efficient charge transport is crucial for performance. Materials used in charge transport layers must possess appropriate energy levels (HOMO and LUMO) and good charge carrier mobility. The benzothiazole moiety is considered an electron-accepting unit and is often incorporated into donor-acceptor (D-A) type structures to create materials with ambipolar or n-type charge transport properties. nih.govresearchgate.netrsc.org

For instance, copolymers containing benzothiadiazole (a related heterocyclic unit) have been shown to exhibit high electron affinities, enabling efficient electron injection and transport. rsc.org The functionalization of the benzothiadiazole unit, for example with cyano groups, can further enhance electron mobility in OFETs. nih.govresearchgate.net Theoretical studies on benzothiazole derivatives have also been conducted to understand the effect of different substituents on their electronic and charge transport properties. rsc.org While specific data on polymers derived from this compound is limited, the general principles suggest its potential as a building block for n-type or ambipolar materials.

A related compound, 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol (B44631) ester), is a known intermediate for the synthesis of low-band gap semiconducting polymers like F8BT and PCPDTBT, which are used in OLEDs and organic photovoltaics. ossila.com This highlights the role of benzothiadiazole boronic acid derivatives in creating materials for charge transport layers.

The rigid and planar structure of the benzothiazole ring system, combined with its electronic properties, makes it a suitable chromophore for fluorescent materials. By modifying the substituents on the benzothiazole core, the emission color and quantum efficiency can be tuned.

Novel solid-state fluorescent azo dyes containing a 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine as the electron donor group have been synthesized. These dyes exhibit strong solid-state fluorescence and large Stokes shifts, which are desirable properties for various applications. researchgate.net Although this example does not directly use a boronic acid, it demonstrates the potential of the benzothiazole core in fluorescent materials.

The synthesis of various benzothiazole derivatives via Suzuki cross-coupling has been explored for applications in new fluorescent materials and OLEDs. researchgate.nethpu2.edu.vn The ability to easily introduce different aryl groups through the boronic acid functionality allows for the systematic tuning of the photophysical properties of the resulting compounds.

Chemical Sensing and Probe Design

The unique electronic properties of the benzothiazole core, combined with the versatile reactivity of the boronic acid group, make this class of compounds highly suitable for designing specialized chemical sensors. The boronic acid moiety can act as a recognition site that undergoes a specific chemical reaction upon encountering an analyte, leading to a detectable change in the molecule's physical properties, such as fluorescence.

Fluorescent Probes for Reactive Species (e.g., Peroxynitrite, Hypochlorite)

The boronic acid functional group is frequently employed as a reactive site in fluorescent probes designed to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS). These species are often implicated in various physiological and pathological processes, including inflammation.

A notable example involves a fluorescent probe developed for the detection of peroxynitrite (ONOO⁻) and hypochlorite (B82951) (HOCl), two potent inflammatory oxidants. nih.govmdpi.com Researchers synthesized a 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol ester (BC-BE), which rapidly hydrolyzes in aqueous phosphate (B84403) buffer to its corresponding boronic acid, 3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA). mdpi.com This probe demonstrates high stability and a rapid response time. nih.gov

The detection mechanism is based on the oxidation of the boronic acid group by these reactive species. The reaction of the BC-BA probe with peroxynitrite or hypochlorite results in the cleavage of the carbon-boron bond, yielding the highly fluorescent phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH). mdpi.comresearchgate.net This conversion from a non-fluorescent or weakly fluorescent boronic acid to a strongly fluorescent phenol (B47542) creates a "turn-on" sensor. mdpi.commdpi.com In the case of peroxynitrite, a minor, specific product, 3-benzothiazol-2-yl-chromen-2-one (BC-H), is also formed. mdpi.comresearchgate.net Furthermore, the reaction with hypochlorite can lead to a subsequent chlorination of the phenolic product, offering a potential method for specific oxidant identification. nih.govmdpi.com This strategy highlights the potential of benzothiazole-boronic acid systems as effective fluorescent probes for monitoring reactive species in biological contexts. nih.govmdpi.com

Probe Name/PrecursorTarget Analyte(s)Mechanism of ActionFluorescent Product
3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA) Peroxynitrite (ONOO⁻), Hypochlorite (HOCl)Oxidation of the boronic acid group, cleaving the C-B bond.3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH)
BTMO-PN Peroxynitrite (ONOO⁻)ONOO⁻-triggered cleavage of a phenylboronic acid ester.BTMO (a strongly fluorescent benzothiazolyl derivative)
(2-(benzo[d]thiazol-2-yl)phenyl)boronic acid Reactive Oxygen Species (ROS), e.g., H₂O₂Oxidation of the arylboronic acid.2-(2′-hydroxyphenyl)benzothiazole (HBT)

Contributions to Pharmaceutical Intermediate Synthesis Research

The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation means the core structure is frequently found in compounds exhibiting a wide range of biological activities, making it a valuable template for drug discovery. nih.gov Benzothiazole derivatives have shown promise as anticancer agents, among other therapeutic applications. nih.govresearchgate.net Consequently, building blocks like this compound are of high strategic importance.

Strategic Use in Scaffold Construction for Drug Discovery Research

This compound serves as a key building block for introducing the benzothiazole-7-yl moiety into larger, more complex molecular architectures. The boronic acid group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling medicinal chemists to link the benzothiazole unit to other aromatic or aliphatic fragments.

This strategic approach is crucial in constructing libraries of novel compounds for high-throughput screening. For instance, research into new anticonvulsant agents has involved the synthesis of novel benzo[d]thiazole-based analogues. nih.gov Similarly, the development of inhibitors for the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy, has utilized related benzo[d]isothiazole scaffolds. nih.gov The availability of functionalized building blocks like this compound facilitates the rational design and synthesis of such targeted therapeutic candidates.

Modification of Known Scaffolds via Boronic Acid Chemistry

In addition to building new scaffolds from the ground up, this compound is an ideal reagent for the chemical modification of existing molecular frameworks. The boronic acid functional group provides a reactive handle for appending the benzothiazole moiety onto a known drug or bioactive molecule. This approach, often called "scaffold hopping" or derivatization, is a common strategy to improve a compound's potency, selectivity, or pharmacokinetic properties.

Boronic acid pinacol esters, which are closely related to and often synthesized from boronic acids, are stable intermediates used in these synthetic transformations. mdpi.com For example, a known scaffold possessing a halide (e.g., bromide or iodide) can be coupled with this compound under Suzuki coupling conditions. This reaction attaches the benzothiazole unit at the 7-position, creating a new derivative. This method has been applied in the development of boron-based hybrids with potential neuroprotective properties, demonstrating the utility of incorporating boronic acid derivatives into established pharmacophores. nih.gov The ability to selectively modify known scaffolds with privileged fragments like benzothiazole is a powerful tool in modern drug discovery. researchgate.net

Structural Characterization and Theoretical Investigations

Spectroscopic Analysis of Benzo[d]thiazol-7-ylboronic Acid and its Derivatives

Spectroscopic techniques are indispensable tools for confirming the identity and purity of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For benzothiazole (B30560) derivatives, ¹H and ¹³C NMR provide key insights into the substitution patterns and electronic environment of the molecule. diva-portal.org

In ¹H NMR spectra of benzothiazole derivatives, the protons on the benzothiazole ring system typically appear in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents. nih.gov For instance, in a derivative like (5-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylamino)phenyl)boronic acid, specific proton signals can be assigned to the benzothiazole core and the attached phenylboronic acid moiety. osti.gov The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, making them difficult to observe.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the benzothiazole ring typically resonate in the range of δ 110-160 ppm. The chemical shifts are sensitive to the electronic effects of substituents; for example, electron-donating or withdrawing groups can cause significant shifts in the signals of nearby carbon atoms. diva-portal.org Studies on various substituted phenylboronic acids have shown that ¹⁷O NMR spectroscopy can also be a valuable tool for investigating the electronic environment of the boronic acid group. rsc.org

Table 1: Representative ¹H NMR Data for a Benzothiazole Derivative (Data for (5-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylamino)phenyl)boronic acid) osti.gov

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H8.38d2.1
Aromatic H7.85d8.8
Aromatic H7.29d2.5
Aromatic H6.97dd8.7, 2.5
Aromatic H6.59d8.6
-OCH₃3.89s-
-NHCH₃2.97s-

Note: This table presents data for a related derivative, not this compound itself, to illustrate typical spectral features.

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov

For this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used. nih.govosti.gov In positive-ion mode (ESI+), the molecule is typically observed as the protonated species [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion allows for the confirmation of the compound's molecular weight. For example, the calculated m/z for the [M+H]⁺ ion of C₁₄H₁₂IN₂OS is 383.0, and an observed value matching this confirms the structure. osti.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 2: HRMS Data for a Benzothiazole Derivative (Data for 2-(3-iodo-4-(methylamino)phenyl)benzo[d]thiazol-6-ol) osti.gov

IonCalculated m/zObserved m/z
[M+H]⁺383.0383.0

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a benzothiazole derivative will show characteristic absorption bands corresponding to the vibrations of its various bonds. researchgate.net

Key expected vibrational bands for this compound would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid.

C-H stretching: Bands around 3000-3100 cm⁻¹ for the aromatic C-H bonds.

C=N and C=C stretching: Vibrations associated with the benzothiazole aromatic ring, typically appearing in the 1450-1650 cm⁻¹ region. researchgate.net

B-O stretching: A strong band usually found in the 1300-1400 cm⁻¹ range.

C-S stretching: Vibrations involving the thiazole (B1198619) sulfur atom can be observed around 750 cm⁻¹. researchgate.net

These characteristic peaks help to confirm the presence of the key functional groups within the molecule.

Advanced Characterization Techniques

For derivatives of this compound explored in materials science, more advanced techniques are employed to investigate their electronic and photophysical properties.

Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental for characterizing the optical properties of materials. Benzothiazole azo dyes, for instance, are known to be of interest for applications such as dye-sensitized solar cells and nonlinear optical devices. diva-portal.org

The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Benzothiazole derivatives typically exhibit strong absorption in the UV-Vis region, with the position of the maximum absorption wavelength (λ_max) being highly dependent on the molecular structure and the presence of electron-donating or -withdrawing substituents. diva-portal.orgbeilstein-journals.org

Photoluminescence spectroscopy provides information about the emissive properties of a compound after it has absorbed light. Many benzothiazole derivatives are fluorescent, emitting light in the visible spectrum. beilstein-journals.org The wavelength of the emitted light (fluorescence) and the efficiency of this process (quantum yield) are key parameters for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. diva-portal.org

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is particularly relevant for materials used in organic electronics. iieta.org

In a typical CV experiment, the potential is swept, and the resulting current is measured. The voltammogram shows oxidation and reduction peaks, the potentials of which are related to the energy required to remove or add electrons to the molecule. For example, studies on carbazole (B46965) derivatives, which share some structural similarities with benzothiazole systems in terms of being electron-rich heterocycles, have used CV to determine their electrochemical stability and charge-transporting capabilities. iieta.orgresearchgate.net The electrochemical behavior of benzothiazole derivatives can be tuned by modifying their chemical structure, which is a key strategy in the design of new materials for electronic applications. researchgate.net

Computational Chemistry and Quantum-Mechanical Studies

Computational chemistry and quantum-mechanical studies are powerful tools for understanding the intrinsic properties of molecules like this compound. These theoretical approaches provide insights into the electronic structure, reactivity, and stability of the compound at the atomic level. While specific, dedicated computational studies on this compound are not extensively available in the reviewed literature, general principles from studies on related benzothiazole and boronic acid derivatives allow for a foundational understanding.

Electronic Structure and Reactivity Predictions (e.g., ELUMO, energy band gap)

The electronic properties of a molecule are fundamental to its reactivity. Key parameters derived from quantum-mechanical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. proteobiojournal.com The energy difference between these two orbitals, known as the HOMO-LUMO energy band gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller energy gap generally suggests that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less kinetically stable. mdpi.com Conversely, a larger energy gap indicates higher stability. mdpi.com In substituted benzothiazole derivatives, the nature and position of substituent groups can significantly influence these electronic parameters. For instance, electron-withdrawing groups can lower both HOMO and LUMO energy levels, often resulting in a reduced energy gap. nih.gov

Below is a hypothetical data table illustrating the kind of electronic properties that would be determined from a computational study of this compound. The values are for illustrative purposes only, as specific experimental or calculated data for this exact compound is not available in the provided search results.

ParameterPredicted Value (Illustrative)Significance
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Band Gap (ΔE)4.4 eVDifference between ELUMO and EHOMO; indicates kinetic stability and reactivity.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms by calculating the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the determination of activation energies, providing a detailed picture of how a reaction proceeds. acs.orgnih.gov

For a molecule like this compound, DFT could be employed to study various reactions. For example, in Suzuki cross-coupling reactions, where boronic acids are key reactants, DFT can help elucidate the mechanism of transmetalation and reductive elimination steps. Studies on other benzothiazole derivatives have used DFT to understand their synthesis and reactivity. acs.orgnih.gov For instance, DFT calculations have been used to show that the formation of certain benzothiazole structures is thermodynamically favorable by overcoming energy barriers through exothermic reaction steps. nih.gov

Mechanistic studies supported by DFT have also been crucial in understanding the role of catalysts and reagents in reactions involving both benzothiazole and boronic acid moieties, although not simultaneously in the same molecule within the reviewed literature. acs.orgescholarship.org Such calculations can reveal the formation of transient, highly reactive intermediates that govern the reaction pathway. acs.org

Conformation and Stability Analysis

The three-dimensional structure and conformational stability of a molecule are crucial for its biological activity and chemical behavior. Computational methods can predict the most stable conformation of a molecule by calculating the potential energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. mdpi.com

For this compound, a key aspect of its conformation would be the orientation of the boronic acid group relative to the benzothiazole ring. The rotation around the C-B bond would likely have a low energy barrier, leading to multiple possible conformers. DFT calculations could identify the global minimum energy conformation and the energy barriers for interconversion between different conformers.

Studies on isomers of benzothiazole derivatives have used DFT to determine the optimized structures and relative energies of different isomers and their transformation pathways. researchgate.net These calculations can confirm whether a structure is a true minimum on the potential energy surface by performing frequency calculations; the absence of imaginary frequencies indicates a stable structure. mdpi.com The planarity or non-planarity of the benzothiazole ring system in different derivatives has also been a subject of computational investigation. researchgate.net

A hypothetical conformational analysis data table for this compound is presented below for illustrative purposes.

ConformerDihedral Angle (C-C-B-O)Relative Energy (kcal/mol)Stability
A1.5Less Stable
B90°0.0Most Stable
C180°1.8Less Stable

Q & A

Q. How can researchers address contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Contradictions often arise from variations in catalytic systems or substrate electronic effects. Systematic studies should: (i) Compare reaction outcomes using different catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), (ii) Evaluate solvent polarity and base strength (e.g., K₂CO₃ vs. Cs₂CO₃), (iii) Use computational methods (DFT) to model transition states and identify steric/electronic barriers. Cross-referencing with structurally similar boronic acids (e.g., benzooxazole analogs) can isolate variables influencing reactivity .

Q. What strategies are employed to minimize side reactions when using this compound in multi-step syntheses?

  • Methodological Answer: Protecting groups (e.g., pinacol ester for boronic acids) prevent undesired coupling during intermediate steps. Reaction monitoring via TLC or HPLC ensures timely quenching. For air- or moisture-sensitive steps, Schlenk techniques or gloveboxes are essential. Post-reaction purification (e.g., column chromatography with silica gel or reverse-phase HPLC) isolates the target compound from dimerized or oxidized byproducts .

Q. In comparative studies, how do the electronic and steric properties of this compound influence its efficacy in Suzuki-Miyaura reactions compared to other boronic acids?

  • Methodological Answer: The electron-withdrawing thiazole ring enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings. Steric hindrance from the fused benzene ring, however, may reduce accessibility to the catalytic palladium center. Comparative kinetic studies with less bulky analogs (e.g., phenylboronic acid) and Hammett substituent constant analysis (σ values) can quantify these effects. X-ray crystallography of catalyst-substrate adducts provides structural insights .

Q. What are the key considerations for handling and storing this compound to maintain its stability during experimental workflows?

  • Methodological Answer: Store the compound under inert gas (Ar) at –20°C to prevent boronic acid dehydration or protodeboronation. Use anhydrous solvents (e.g., THF dried over molecular sieves) for reactions. For long-term storage, convert the boronic acid to its more stable pinacol ester derivative, which can be hydrolyzed back as needed. Regularly monitor purity via NMR to detect degradation .

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